1,5-Oxathiocane
Description
1,5-Oxathiocane is an eight-membered heterocyclic compound containing one oxygen and one sulfur atom at positions 1 and 5, respectively. This article focuses on comparative analyses with structurally related compounds, leveraging existing research on similar heterocycles and functionalized molecules.
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
1,5-oxathiocane |
InChI |
InChI=1S/C6H12OS/c1-3-7-4-2-6-8-5-1/h1-6H2 |
InChI Key |
PANXWZAUIGEXEK-UHFFFAOYSA-N |
SMILES |
C1COCCCSC1 |
Canonical SMILES |
C1COCCCSC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analog: 1,4-Oxathiane, 4-Oxide
1,4-Oxathiane (CAS 109-03-5) is a six-membered ring with oxygen and sulfur at positions 1 and 4, respectively. Key comparisons include:
- Ring Size and Stability : The smaller six-membered ring of 1,4-oxathiane confers greater conformational stability compared to the eight-membered 1,5-oxathiocane, which may exhibit increased ring strain and flexibility .
- Reactivity : 1,4-Oxathiane derivatives are prone to oxidation at the sulfur atom (e.g., forming sulfoxides), a reactivity that this compound may share due to similar heteroatom positions .
- Applications : While 1,4-oxathiane is primarily studied for its physicochemical properties, this compound’s larger ring could enable unique host-guest interactions, akin to crown ethers or thiacrown ethers.
Functionalized Heterocycles: 1,5-Disubstituted 1,2,4-Triazoles
1,5-Disubstituted triazoles (e.g., from ) share functional versatility but differ in ring structure.
- Synthesis : Triazoles are synthesized via cycloaddition or oxidative cleavage, whereas this compound may require ring-expansion or radical-mediated cyclization (e.g., α-methylene radical cation strategies, as in ) .
- Electronic Properties : The sulfur atom in this compound could enhance electron density and coordination capacity compared to nitrogen-dominated triazoles.
Biomolecular Analogs: 1,5-Anhydroglucitol
1,5-Anhydroglucitol (1,5-AG), a glucose analog, shares a cyclic ether backbone but lacks sulfur.
- Detection Methods : Enzymatic assays for 1,5-AG (e.g., GlycoMark™) rely on oxidase reactions, which could inspire analogous detection strategies for sulfur-containing heterocycles .
Data Table: Comparative Properties of this compound and Analogs
*Estimated based on analogous structures.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
